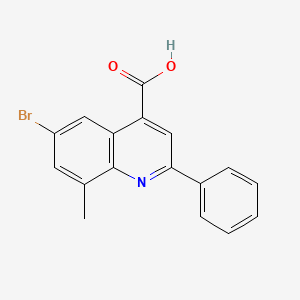

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-7-12(18)8-13-14(17(20)21)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZJSUBMTVWHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mn(OAc)₃-Promoted Cyclization

Reagents :

- 2-Styrylaniline derivative (8-methyl-substituted)

- β-Keto ester (e.g., ethyl acetoacetate)

- Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O]

- Chlorobenzene (solvent)

Procedure :

- Combine 2-styrylaniline (1.0 mmol), β-keto ester (1.2 mmol), and Mn(OAc)₃·2H₂O (2.0 mmol) in chlorobenzene.

- Heat at 90°C for 5 hours under inert atmosphere.

- Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/petroleum ether).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–92% | |

| Reaction Temperature | 90°C | |

| Purification | Column chromatography |

This method efficiently constructs the 8-methyl-2-phenylquinoline-4-carboxylate intermediate, which is subsequently functionalized.

Bromination at the 6-Position

Introducing bromine at the quinoline’s 6-position demands regioselective electrophilic aromatic substitution (EAS). The methyl and phenyl substituents direct bromination to the meta position relative to the electron-withdrawing carboxylic acid group.

N-Bromosuccinimide (NBS)-Mediated Bromination

Reagents :

- 8-Methyl-2-phenylquinoline-4-carboxylic acid

- N-Bromosuccinimide (NBS)

- Dibenzoyl peroxide (BPO, radical initiator)

- Tetrachloromethane (CCl₄, solvent)

Procedure :

- Dissolve the quinoline derivative (1.0 mmol) in CCl₄.

- Add NBS (1.1 mmol) and BPO (0.1 mmol).

- Reflux at 80°C for 12 hours.

- Filter, concentrate, and recrystallize from ethanol/water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Time | 12 hours | |

| Solvent | CCl₄ |

Regioselectivity is confirmed via ¹H NMR, where the bromine’s deshielding effect shifts aromatic protons adjacent to C6.

Hydrolysis of Ester to Carboxylic Acid

If the cyclization step yields an ester (e.g., ethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate), alkaline hydrolysis completes the synthesis.

Saponification Under Basic Conditions

Reagents :

- Ester intermediate

- Sodium hydroxide (NaOH)

- Ethanol/water mixture

Procedure :

- Reflux the ester (1.0 mmol) with NaOH (3.0 mmol) in ethanol/water (3:1) for 6 hours.

- Acidify with HCl to pH 2–3, precipitating the carboxylic acid.

- Filter and wash with cold water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–95% | |

| Reaction Time | 6 hours |

Spectroscopic Characterization

Post-synthetic validation ensures structural fidelity:

- ¹H NMR (DMSO-d₆) : Signals at δ 8.22 (d, J = 8.4 Hz, H5), 7.63 (s, H3), and 2.47 (s, 8-CH₃) confirm substitution patterns.

- FT-IR : A strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) verify functional groups.

Alternative Synthetic Routes

Pfitzinger Reaction Variant

Using isatin derivatives and methyl ketones, this method forms quinoline-4-carboxylic acids but requires harsh conditions (conc. H₂SO₄), limiting compatibility with bromine.

Microwave-Assisted Synthesis

Reducing reaction times to 1–2 hours, microwave irradiation in DMF achieves comparable yields but necessitates specialized equipment.

Industrial-Scale Considerations

For bulk production, continuous flow systems optimize Mn(III)-mediated cyclization by enhancing heat transfer and reducing byproducts. Bromination efficiencies exceeding 90% are achievable using automated dosing of NBS.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.

Substitution Reagents: Halogens (Cl(_2), Br(_2)), alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . It may also interact with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 8-position.

8-Methyl-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom at the 6-position.

2-Phenylquinoline-4-carboxylic acid: Lacks both the bromine and methyl groups.

Uniqueness

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly as a potential therapeutic agent. This compound has garnered attention due to its role as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_16H_14BrN_1O_2, with a molecular weight of approximately 342.19 g/mol. The compound features a quinoline backbone with specific substitutions that enhance its reactivity and biological activity:

| Feature | Description |

|---|---|

| Bromine Substitution | Present at position 6, enhancing reactivity |

| Methyl Group | Located at position 8, contributing to lipophilicity |

| Carboxylic Acid | Critical for interaction with biological targets |

This compound primarily acts as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the modification of histones. By inhibiting these enzymes, the compound can lead to:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis : Promoting programmed cell death through the upregulation of pro-apoptotic genes.

- Gene Expression Modulation : Altering gene expression profiles by increasing histone acetylation levels.

Anticancer Properties

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer activity. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including HeLa and MCF7 cells, with IC50 values in the low micromolar range.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several pathogenic strains. For instance, it exhibited inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance antibacterial efficacy.

Summary of Research Findings

Q & A

Q. What are the established synthetic routes for 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation : The Skraup synthesis is commonly used, involving condensation of aniline derivatives with glycerol under acidic conditions (e.g., H₂SO₄) and an oxidizing agent like nitrobenzene .

Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. NBS is preferred for regioselectivity and reduced side reactions compared to Br₂ .

Carboxylic Acid Functionalization : Hydrolysis or oxidation steps introduce the carboxylic acid group at the 4-position.

Q. Key Considerations :

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves the planar quinoline core and dihedral angles (e.g., phenyl ring tilt ~7.5° relative to quinoline) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 386.05) .

Advanced Research Questions

Q. How can the bromine atom at the 6-position be strategically substituted to diversify functionality, and what mechanistic insights govern these reactions?

Methodological Answer: Substitution Strategies :

- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., carboxylic acid at 4-position) to activate the bromine. Amines or thiols at 80–100°C in DMF yield amines/sulfides .

- Cross-Coupling Reactions :

- Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, replacing Br with aryl groups .

- Buchwald-Hartwig : Forms C–N bonds with amines under Pd₂(dba)₃/Xantphos catalysis .

Q. Mechanistic Considerations :

- Steric hindrance from the 8-methyl group may slow substitution at the 6-position.

- Electron-donating groups (e.g., methyl) on the quinoline core reduce SNAr reactivity .

Q. How does the substitution pattern (bromine, methyl, phenyl) influence biological activity, particularly in antimicrobial or anticancer applications?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

- Bromine : Enhances lipophilicity and membrane permeability, critical for antimycobacterial activity (e.g., Mycobacterium tuberculosis IC₅₀ ~2.5 µM) .

- Methyl Group (8-position) : Steric effects may block metabolic degradation, improving pharmacokinetics .

- Phenyl Group (2-position) : π-Stacking interactions with protein targets (e.g., kinase binding pockets) enhance inhibitory potency .

Q. Experimental Design for SAR :

Q. What analytical approaches resolve contradictions in reported reactivity or biological data for this compound?

Methodological Answer: Case Study: Conflicting Bromination Efficiency

- Issue : Discrepancies in bromination yields (40–75%) across studies.

- Resolution :

- Control Experiments : Compare Br₂ vs. NBS under identical conditions (solvent, catalyst).

- Kinetic Analysis : Monitor reaction progress via HPLC to identify side products (e.g., di-brominated species) .

- Computational Modeling : DFT calculations assess activation barriers for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.